molecular formula C3H6ClN3S B3024319 Thiazole-2,4-diamine hydrochloride CAS No. 72792-54-2

Thiazole-2,4-diamine hydrochloride

Cat. No. B3024319
CAS RN: 72792-54-2
M. Wt: 151.62 g/mol
InChI Key: PQAUAFCGXNRKIU-UHFFFAOYSA-N
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Description

Thiazole-2,4-diamine hydrochloride is a compound that belongs to the class of thiazoles, which are important heterocyclic compounds . Thiazoles exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The compound is usually a white solid powder and is often used as an intermediate in organic synthesis .


Synthesis Analysis

Thiazole-2,4-diamine derivatives have been synthesized through various methods. For instance, one method involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroaecetylchloride with suitable solvent, then cyclized with thiourea at reflux temperature in methanol .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Physical And Chemical Properties Analysis

Thiazole-2,4-diamine hydrochloride is a white solid powder . Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Dyeing Performance on Nylon Fabric

Thiazole-2,4-diamine derivatives have been synthesized and characterized. These compounds were diazotized and coupled with various naphthalene acid couplers to create a new series of acid dyes (AD1-AD13). The dyeing performance of these compounds on nylon fabric has been assessed .

Antibacterial and Antifungal Activities

Biquinoline derivatives containing a 2,4-disubstituted thiazole moiety were synthesized. These compounds were tested for their antibacterial and antifungal activities using the disc diffusion method .

Antioxidant Activity

N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine derivatives were screened for in vitro antioxidant activity using the hydrogen peroxide scavenging method .

Anti-Inflammatory Activity

Polysubstituted thiazole derivatives were synthesized and evaluated for their anti-inflammatory activity using formalin-induced paw edema. Diclofenac sodium served as the standard drug in this study .

Cancer Therapeutics

Novel compounds, such as (Z)-2-(((E)-4-(trifluoromethyl)benzylidene)hydrazono)-2,3-dihydrothiazole, which belong to thiosemicarbazones and thiazoles, have been investigated for their potential as therapeutic agents for cancer treatment .

Safety and Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Thiazole-2,4-diamine hydrochloride . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Thiazole-2,4-diamine hydrochloride, like other thiazole derivatives, has a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The compound’s primary targets are likely to be enzymes involved in metabolism . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

The mode of action of Thiazole-2,4-diamine hydrochloride involves its interaction with its targets, leading to changes in their function. The thiazole ring in the compound can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This allows the compound to interact with its targets in various ways, potentially altering their function and leading to the observed biological effects .

Biochemical Pathways

Thiazole-2,4-diamine hydrochloride can affect various biochemical pathways due to its ability to modulate the activity of many enzymes involved in metabolism . For example, thiazole-containing compounds like Vitamin B1 (thiamine) play a role in the release of energy from carbohydrates during metabolism and in the synthesis of neurotransmitters, such as acetylcholine . .

Pharmacokinetics

The pharmacokinetic properties of Thiazole-2,4-diamine hydrochloride, including its absorption, distribution, metabolism, and excretion (ADME) properties, can impact its bioavailability. The compound’s lipophilicity, as indicated by its Log Po/w values, can also influence its ADME properties .

Result of Action

The molecular and cellular effects of Thiazole-2,4-diamine hydrochloride’s action would depend on its specific targets and the biochemical pathways it affects. Given its wide range of biological activities, the compound could potentially have diverse effects at the molecular and cellular level . For example, its antioxidant activity could involve neutralizing harmful free radicals, while its antimicrobial activity could involve inhibiting the growth of bacteria or fungi.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Thiazole-2,4-diamine hydrochloride. For instance, the compound’s solubility in different solvents can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and its interactions with its targets.

properties

IUPAC Name

1,3-thiazole-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S.ClH/c4-2-1-7-3(5)6-2;/h1H,4H2,(H2,5,6);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAUAFCGXNRKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20986615
Record name 2-Imino-2,3-dihydro-1,3-thiazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20986615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazole-2,4-diamine hydrochloride

CAS RN

36518-76-0, 72792-54-2, 67355-26-4
Record name 4-Thiazolamine, 2,5-dihydro-2-imino-, hydrochloride (1:1)
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036518760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 72792-54-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 72792-54-2
Source DTP/NCI
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name 2-Imino-2,3-dihydro-1,3-thiazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20986615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-thiazole-2,4-diamine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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